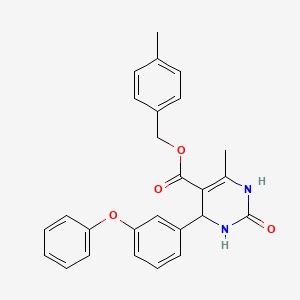![molecular formula C17H20ClN5O3 B11682609 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-クロロベンジル)-8-[(2-メトキシエチル)アミノ]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリン塩基と様々な官能基を組み合わせた独特な構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
7-(2-クロロベンジル)-8-[(2-メトキシエチル)アミノ]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを必要とします。主なステップには以下が含まれます。
プリンコアの形成: プリンコアは、ホルムアミド誘導体と他の窒素含有化合物を含む一連の縮合反応によって合成できます。
クロロベンジル基の導入: このステップには、塩基性条件下でのプリンコアと2-クロロベンジルクロリドのアルキル化が含まれます。
メトキシエチルアミノ基の付加: これは、求核置換反応によって達成され、プリン誘導体が2-メトキシエチルアミンと反応します。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the purine core with 2-chlorobenzyl chloride under basic conditions.
Attachment of the Methoxyethylamino Group: This is achieved through nucleophilic substitution reactions, where the purine derivative reacts with 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
7-(2-クロロベンジル)-8-[(2-メトキシエチル)アミノ]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムなどの試薬を使用して達成できます。
置換: クロロベンジル基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。
主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: アルキル基、アリール基、またはアシル基などの様々な官能基の導入。
科学研究アプリケーション
7-(2-クロロベンジル)-8-[(2-メトキシエチル)アミノ]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンには、いくつかの科学研究アプリケーションがあります。
化学: 有機合成における構成要素として、および様々な化学反応における試薬として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 特定の疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料の開発において、および他の複雑な分子の合成における中間体として利用されます。
科学的研究の応用
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
7-(2-クロロベンジル)-8-[(2-メトキシエチル)アミノ]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、以下によって作用する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化する。
受容体との相互作用: 生物学的応答を引き出すために受容体活性を調節する。
遺伝子発現への影響: 生物活性に関連する遺伝子の発現に影響を与える。
類似化合物の比較
類似化合物
7-(2-クロロベンジル)-1,3-ジメチルキサンチン: 同様の構造ですが、メトキシエチルアミノ基がありません。
8-[(2-メトキシエチル)アミノ]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオン: 同様の構造ですが、クロロベンジル基がありません。
独自性
7-(2-クロロベンジル)-8-[(2-メトキシエチル)アミノ]-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、クロロベンジル基とメトキシエチルアミノ基の両方が存在するため、独特であり、これらは異なる化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
7-(2-chlorobenzyl)-1,3-dimethylxanthine: Similar structure but lacks the methoxyethylamino group.
8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the chlorobenzyl group.
Uniqueness
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the chlorobenzyl and methoxyethylamino groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H20ClN5O3 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20ClN5O3/c1-21-14-13(15(24)22(2)17(21)25)23(16(20-14)19-8-9-26-3)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20) |
InChIキー |
AATNTCXCTGYIPW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)
